molecular formula C12H10N2O2 B14749652 2-Methyl-3-nitro-5-phenylpyridine

2-Methyl-3-nitro-5-phenylpyridine

Cat. No.: B14749652
M. Wt: 214.22 g/mol
InChI Key: XNDHHWDPGUBTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-nitro-5-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in various fields due to their unique chemical properties. The presence of a nitro group and a phenyl group in the structure of this compound makes it a compound of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-5-phenylpyridine typically involves nitration reactions. One common method is the nitration of 2-Methyl-5-phenylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced waste generation . These methods often use catalysts and optimized reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitro-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-nitro-5-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-5-phenylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

    3-Nitropyridine: Similar in structure but lacks the methyl and phenyl groups.

    2-Methyl-5-phenylpyridine: Lacks the nitro group.

    2-Methyl-3-nitropyridine: Lacks the phenyl group.

Uniqueness: 2-Methyl-3-nitro-5-phenylpyridine is unique due to the presence of both a nitro group and a phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-3-nitro-5-phenylpyridine

InChI

InChI=1S/C12H10N2O2/c1-9-12(14(15)16)7-11(8-13-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

XNDHHWDPGUBTBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.